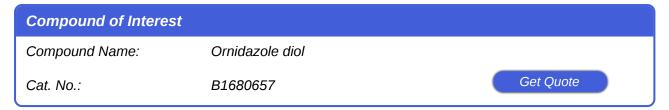


## Identification of Ornidazole Diol as a Process Impurity: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, formation, and analytical control of **Ornidazole diol**, a critical process-related impurity in the synthesis of the antimicrobial agent Ornidazole. Understanding the profile of this impurity is essential for ensuring the quality, safety, and efficacy of Ornidazole drug substances and products.

# Introduction to Ornidazole and the Significance of Impurity Profiling

Ornidazole is a 5-nitroimidazole derivative with potent activity against protozoa and anaerobic bacteria. Its chemical name is 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole. The synthesis of Ornidazole typically involves the reaction of 2-methyl-5-nitroimidazole with epichlorohydrin. As with any synthetic pharmaceutical product, the manufacturing process can give rise to impurities that may impact the final product's quality and safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.

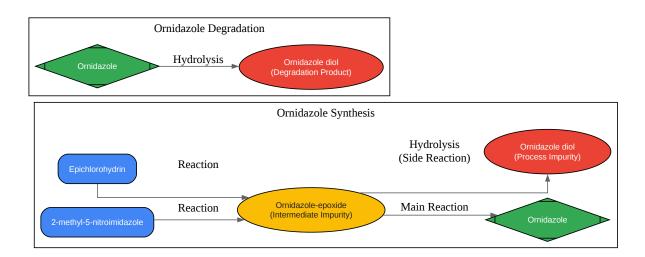
One of the key process impurities identified in the synthesis of Ornidazole is 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, commonly referred to as **Ornidazole diol**. This diol is structurally similar to Ornidazole and its presence must be carefully monitored and controlled.

## Formation of Ornidazole Diol as a Process Impurity



The primary route for the formation of **Ornidazole diol** is through the hydrolysis of an epoxide intermediate, 2-methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole, which is also a potential impurity in the synthesis of Ornidazole. The reaction of 2-methyl-5-nitroimidazole with epichlorohydrin proceeds via the opening of the epoxide ring of epichlorohydrin. Under certain process conditions, particularly in the presence of water, the epoxide intermediate can undergo hydrolysis to form the diol.

Additionally, Ornidazole itself can degrade under certain conditions to form **Ornidazole diol**. This highlights the importance of controlling not only the synthesis but also the storage and formulation of Ornidazole to minimize the levels of this impurity.



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**Caption:** Formation pathways of **Ornidazole diol**.

# Experimental Protocols Synthesis of Ornidazole Diol Reference Standard







The synthesis of an **Ornidazole diol** reference standard is crucial for its accurate identification and quantification in Ornidazole samples. The following protocol is based on the work of Leontiev et al. (2018).

#### Materials:

- Ornidazole-epoxide
- Methanol
- Water

#### Procedure:

- Dissolve Ornidazole-epoxide in a minimal amount of methanol.
- Add an excess of water to the solution.
- Heat the mixture at 100°C for a sufficient period to ensure complete hydrolysis of the epoxide.
- Monitor the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the disappearance of the Ornidazole-epoxide starting material.
- After completion, evaporate the solvent under reduced pressure.
- The resulting residue is Ornidazole diol. Further purification can be achieved by recrystallization if necessary.
- Confirm the structure of the synthesized Ornidazole diol using spectroscopic techniques such as NMR and IR.

#### **Analytical Method for Quantification of Ornidazole Diol**

A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for the quantification of **Ornidazole diol** in Ornidazole active pharmaceutical ingredient (API) and finished products.

#### Foundational & Exploratory





Chromatographic Conditions (Example):

Column: Symmetry shield RP18, 250 x 4.6 mm, 5 μm

Mobile Phase: Phosphate buffer: Methanol (70:30 v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 318 nm

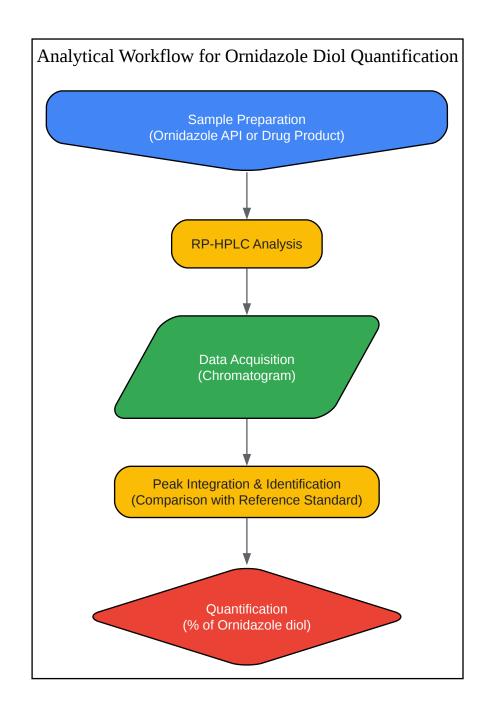
Column Temperature: 25°C

Injection Volume: 20 μL

Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components.
- Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
- Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.





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**Caption:** HPLC analytical workflow.

#### **Data Presentation**

The following tables summarize the key properties of Ornidazole and its diol impurity, along with typical levels observed in pharmaceutical samples.



Table 1: Physicochemical Properties

| Property          | Ornidazole Diol  |   |  |
|-------------------|--|---|--|
| Chemical Name     | 1-(3-chloro-2-hydroxypropyl)-2-<br>methyl-5-nitroimidazole | 3-(2-methyl-5-nitro-1H-<br>imidazol-1-yl)propane-1,2-diol |  |
| Molecular Formula | C7H10CIN3O3  | C7H11N3O4   |  |
| Molecular Weight  | 219.63 g/mol   | 201.18 g/mol  |  |
| CAS Number        | 16773-42-5   | 62580-80-7  |  |

Table 2: Observed Impurity Levels in Ornidazole Samples

| Sample Type                   | Ornidazole-epoxide<br>Content | Ornidazole Diol<br>Content                 | Reference              |
|-------------------------------|-------------------------------|--|------------------------|
| Ornidazole Substance<br>(API) | > 0.1%                        | Negligible                                 | Leontiev et al. (2018) |
| Ornidazole Infusion Drug      | Reduced to zero over time     | Increased significantly (up to approx. 3%) | Leontiev et al. (2018) |

### **Structural Elucidation**

The definitive identification of **Ornidazole diol** relies on modern spectroscopic techniques.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR spectroscopy is a powerful tool for the structural confirmation of **Ornidazole diol**. The key proton signals are distinct from those of Ornidazole.

<sup>1</sup>H NMR Data for **Ornidazole Diol** (400 MHz, DMSO-d<sub>6</sub>):

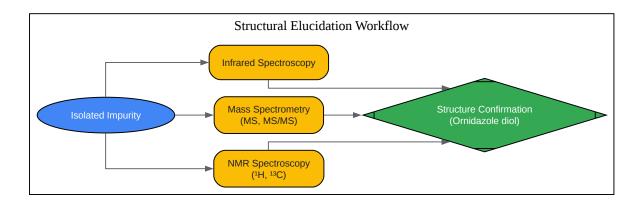
- $\delta$  8.01 (s, 1H, H-4): Signal corresponding to the proton on the imidazole ring.
- δ 4.78 (dd, J=15.4, 2.6 Hz, 1H, N-CH): Diastereotopic proton of the methylene group attached to the imidazole nitrogen.



- δ 4.32 (dd, J=15.4, 5.4 Hz, 1H, NCH): The other diastereotopic proton of the methylene group.
- δ 3.39 (m, 1H, CH): Methine proton of the diol moiety.
- δ 2.78 (br. t., 1H, CHO): Methylene proton of the diol moiety.
- δ 2.47 (m, 1H, CHO): The other methylene proton of the diol moiety.
- $\delta$  2.40 (s, 3H, CH<sub>3</sub>): Signal for the methyl group on the imidazole ring.

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Ornidazole diol**, further confirming its identity. The fragmentation of Ornidazole typically involves the loss of the side chain. A similar fragmentation pattern would be expected for **Ornidazole diol**, with characteristic losses corresponding to its hydroxylated side chain.



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**Caption:** Spectroscopic techniques for structural elucidation.

### **Regulatory Perspective and Control Strategy**

The control of impurities is a critical aspect of drug development and manufacturing, governed by regulatory guidelines such as ICH Q3A(R2) for new drug substances and Q3B(R2) for new



drug products. These guidelines establish thresholds for the reporting, identification, and qualification of impurities.

- Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
- Identification Threshold: The level at which the structure of an impurity must be determined.
- Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For **Ornidazole diol**, a comprehensive control strategy should be implemented, encompassing:

- Process Optimization: Fine-tuning the synthesis of Ornidazole to minimize the formation of the epoxide intermediate and its subsequent hydrolysis.
- In-process Controls: Monitoring critical process parameters to ensure consistent product quality.
- Raw Material Control: Ensuring the quality of starting materials, particularly 2-methyl-5nitroimidazole and epichlorohydrin.
- Specification Setting: Establishing an appropriate acceptance criterion for Ornidazole diol in the final Ornidazole API and drug product specifications, based on toxicological data and batch analysis.

#### Conclusion

The identification and control of **Ornidazole diol** as a process impurity are paramount for ensuring the quality and safety of Ornidazole. This technical guide has outlined the formation pathways, provided detailed experimental protocols for its synthesis and analysis, presented relevant data, and discussed the regulatory framework for its control. A thorough understanding of these aspects enables researchers and drug development professionals to implement effective control strategies, leading to the consistent production of high-quality Ornidazole.

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